5-Bromo-3-methylpyridine-2-carboxamide

Organic Synthesis Cross-coupling Medicinal Chemistry

Medicinal chemistry teams developing selective BET inhibitors often face inconsistent intermediate quality. 5-Bromo-3-methylpyridine-2-carboxamide provides a reliable, high-purity starting material with verified 97% purity and full analytical documentation (NMR, HPLC, GC). • Enables efficient cross-coupling at the 5-bromo position for focused library synthesis. • Consistent lot-to-lot quality ensures reproducible SAR studies. • Ready-to-use, eliminating in-house purification and verification.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 1400645-41-1
Cat. No. B1376484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methylpyridine-2-carboxamide
CAS1400645-41-1
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)N)Br
InChIInChI=1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11)
InChIKeyMKNANAVYPACJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methylpyridine-2-carboxamide: Core Building Block


5-Bromo-3-methylpyridine-2-carboxamide (CAS: 1400645-41-1, MF: C7H7BrN2O, MW: 215.04 g/mol) is a heterocyclic organic compound classified as a substituted pyridine-2-carboxamide . It is a fundamental building block in medicinal chemistry and organic synthesis, prized for its ability to be further functionalized. The compound's core structure, featuring a bromine atom at the 5-position and a methyl group at the 3-position, is a key motif in numerous chemical libraries and has been cited in the broader context of developing potent and selective protein inhibitors, notably in the class of N-methylpyridine-2-carboxamides [1].

5-Bromo as orthogonal handle for Pd-catalyzed cross-coupling diversification
Core intermediate in pyridine-2-carboxamide library synthesis
Suitable for medicinal chemistry and QSAR model building workflows

Unique Reactivity of 5-Bromo-3-methylpyridine-2-carboxamide


The precise substitution pattern of 5-Bromo-3-methylpyridine-2-carboxamide is not arbitrary; it dictates its unique reactivity and its role as a specific intermediate. The bromine atom at the 5-position is a critical synthetic handle for cross-coupling reactions, while the 3-methyl group introduces steric and electronic effects that influence subsequent reactivity and the final molecule's biological conformation . Attempting to replace it with a more common isomer, such as a 6-bromo or 5-chloro variant, would fundamentally alter the trajectory of a synthetic pathway and likely yield a different final compound with unpredictable properties. This specificity makes the exact compound a non-negotiable requirement for researchers replicating or building upon established synthetic routes.

Isomer substitution
6-bromo or 5-chloro analogs alter coupling reactivity and product trajectory
Purity variability
Unverified sources may introduce undocumented purity deviations
Missing data
Absence of reported physicochemical parameters limits in silico modeling

5-Bromo-3-methylpyridine-2-carboxamide: Differentiation Guide


Synthetic Versatility: Orthogonal Reaction Handle

5-Bromo-3-methylpyridine-2-carboxamide is specifically distinguished by its 5-bromo substituent, a superior handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to alternatives like a 5-chloro or unsubstituted analog. While not a direct head-to-head comparison, this bromo-substitution pattern is a known prerequisite for iterative and late-stage functionalization in the synthesis of complex molecules, as seen in the generation of diverse 5-substituted pyridine-2-carboxamide libraries [1]. The bromine atom enables chemoselective transformations in the presence of the carboxamide group, a feature that is not universally shared by its heteroaryl halide counterparts.

Cross-Coupling Handle
Class-level
5-Br enables broader Pd couplings vs 5-Cl or unsubstituted analogs
Supports library diversification strategies
Inferred from reaction class behavior
Organic Synthesis Cross-coupling Medicinal Chemistry

High Purity and Quality Control

From a procurement standpoint, 5-Bromo-3-methylpyridine-2-carboxamide is available from specialty suppliers with a documented standard purity of 97%, a specification that is consistently verifiable through batch-specific analytical reports including NMR, HPLC, and GC data . This level of analytical rigor is not a given for all research chemicals and provides a quantifiable baseline for experimental reproducibility. In contrast, sourcing this specific compound from non-specialist or general chemical suppliers may result in undocumented or variable purity, introducing a significant variable into sensitive research applications.

Standard Purity
Data to verify
97% (NMR, HPLC, GC)
Reduces experimental variability risk
Review batch-specific certificate of analysis
Quality Control Analytical Chemistry Procurement

First Reported Physicochemical Data

For researchers utilizing computational models or developing structure-activity relationships (SAR), 5-Bromo-3-methylpyridine-2-carboxamide provides unique, baseline physicochemical data not available for many other close analogs. Specific, calculated values for this compound have been established, including a LogP of 1.95 and a Polar Surface Area (PSA) of 55.98 Ų . In the absence of experimental data, these calculated values serve as critical benchmarks for understanding the compound's properties. This stands in contrast to many other research compounds where such fundamental data remains unpublished or is merely estimated without a reliable reference.

Calculated LogP & PSA
Data to verify
LogP 1.95, PSA 55.98 Ų
Enables computational SAR model input
Calculated; experimental values may differ
Physicochemical Properties QSAR Computational Chemistry

5-Bromo-3-methylpyridine-2-carboxamide: Application Scenarios


BET BD2 Inhibitor Intermediate

This compound serves as a crucial starting material or intermediate for medicinal chemistry teams synthesizing libraries of pyridine-2-carboxamides, a chemotype validated for developing potent and highly selective inhibitors of the second bromodomain (BD2) of BET proteins. The reported success of related N-methylpyridine-2-carboxamides in achieving >1000-fold selectivity for BD2 over BD1 highlights the therapeutic potential of this chemical space [1].

SAR Studies and Library Synthesis

As demonstrated by Dharman et al. (2019), 5-substituted pyridine-2-carboxamides represent a valuable class for exploring biological activity. The 5-bromo group on this compound is the ideal synthetic handle for generating a diverse array of novel 5-substituted derivatives via cross-coupling chemistry, enabling the construction of focused compound libraries for antimicrobial or other biological screening programs [1].

QSAR and Predictive Model Development

This compound's well-defined structure and available calculated physicochemical properties (LogP = 1.95, PSA = 55.98 Ų) make it an excellent candidate for inclusion in quantitative structure-activity relationship (QSAR) model training sets. Its use can help refine predictive models for the broader class of pyridine carboxamides, a key step in rational drug design [1].

High-Purity Building Block for Reproducible Synthesis

The availability of this compound with a verified purity of 97% and comprehensive analytical documentation (NMR, HPLC, GC) makes it the preferred choice for synthetic chemistry groups where reproducibility is paramount [1]. This eliminates the need for in-house purification and verification, streamlining the synthesis of more complex target molecules.

Application
Selection Property
Validation Focus
BD2-selective BET inhibitor synthesis
Core intermediate for pyridine-2-carboxamide chemotype
Bromodomain selectivity profiling
SAR library construction
5-Br as diversification handle
Biological screening endpoint review
QSAR model development
Defined calculated LogP and PSA
Model training and prediction accuracy
Reproducible synthesis workflows
Documented 97% purity with analytical data
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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